

# Technical Support Center: Albuvirtide Dosage and Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Albuvirtide |           |
| Cat. No.:            | B10815435   | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting **Albuvirtide** dosage in the presence of other medications. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

# **Frequently Asked Questions (FAQs)**

Q1: What is the fundamental mechanism of action for Albuvirtide?

**Albuvirtide** is an HIV-1 fusion inhibitor.[1][2][3] It functions by binding to the gp41 envelope glycoprotein of the HIV-1 virus, which is essential for the fusion of the viral membrane with the host cell membrane.[1][2] This binding action prevents the necessary conformational changes in gp160, effectively blocking the virus from entering and infecting human cells.[1][3] A key feature of **Albuvirtide** is its conjugation with human serum albumin, which significantly extends its half-life in the bloodstream, allowing for less frequent dosing.[3][4][5]

Q2: How is **Albuvirtide** metabolized, and does it interact with Cytochrome P450 (CYP) enzymes?

**Albuvirtide** is a peptide that is eliminated through catabolism into its constituent amino acids. [6] It does not undergo metabolism by CYP enzymes.[4][7] In vitro studies have shown that **Albuvirtide** does not have a significant inhibitory effect on the activity of major human liver microsomal enzymes, including CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4.[2][6] This low potential for CYP-mediated drug-drug interactions is a key characteristic of **Albuvirtide**.[7]



Q3: Is a dosage adjustment for **Albuvirtide** required when co-administered with the protease inhibitors lopinavir/ritonavir?

No, a dosage adjustment for **Albuvirtide** is not required when co-administered with lopinavir/ritonavir.[2] While the co-administration has little to no effect on **Albuvirtide**'s plasma exposure, it does decrease the plasma exposure of lopinavir and ritonavir.[4][8] However, studies suggest that the resulting lopinavir trough concentrations may still be sufficient to maintain clinical efficacy.[4][8]

Q4: What is the impact of co-administering Albuvirtide with rifampicin?

A drug-drug interaction study involving the co-administration of **Albuvirtide** and rifampicin in healthy participants revealed some pharmacokinetic changes to both drugs.[4] However, these changes were determined to be not clinically significant, and therefore, no dose adjustments are necessary when these two drugs are used together.[9]

Q5: Can **Albuvirtide** be used in patients with hepatic or renal impairment?

- Hepatic Impairment: Albuvirtide has been shown to be well-tolerated in HIV-infected
  patients with severe liver impairment, and no dose adjustment was required in these cases.
   [6][7]
- Renal Impairment: The pharmacokinetics of Albuvirtide have not been studied in patients with renal impairment.

Q6: Are there any known synergistic or additive effects of **Albuvirtide** with other antiretroviral drugs?

In vitro studies on anti-HIV-1 combination therapy have indicated that **Albuvirtide** has a synergistic effect with zidovudine (AZT) and saquinavir (SQV).[2] An additive effect was observed with efavirenz (EFV) and enfuvirtide (T20).[2]

## **Quantitative Data Summary**

Table 1: Pharmacokinetic Interaction Between Albuvirtide and Lopinavir/Ritonavir



| Co-administered     | Effect on                                                                                                              | Effect on Co-                                                                                                                                                                        | Dosage Adjustment                                    |
|---------------------|------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|
| Drug                | Albuvirtide                                                                                                            | administered Drug                                                                                                                                                                    | Recommendation                                       |
| Lopinavir/Ritonavir | Negligible impact on exposure.[4] The geometric mean ratios for AUC(0-t) and Ctrough were 1.09 and 1.00, respectively. | Decreased exposure. Lopinavir AUC, Cmax, and Ctrough decreased by 37%, 33%, and 35%, respectively. Ritonavir AUC, Cmax, and Ctrough decreased by 38%, 39%, and 28%, respectively.[6] | No dose adjustment<br>needed for Albuvirtide.<br>[2] |

Table 2: Pharmacokinetic Interaction Between Albuvirtide and Rifampicin

| Co-administered Drug | Effect on Albuvirtide & Rifampicin                                                        | Dosage Adjustment Recommendation                      |
|----------------------|-------------------------------------------------------------------------------------------|-------------------------------------------------------|
| Rifampicin           | Pharmacokinetic changes<br>observed for both drugs were<br>not clinically significant.[4] | No dose adjustments are necessary for either drug.[9] |

# **Experimental Protocols**

Protocol 1: Assessment of Drug-Drug Interaction Between Albuvirtide and Lopinavir/Ritonavir

This protocol is based on the clinical study evaluating the interaction between **Albuvirtide** and lopinavir/ritonavir in HIV-1 infected subjects.[8][10][11]

- Study Design: An open-label trial involving HIV-1 infected participants.[4]
- Dosing Regimen:
  - **Albuvirtide**: 320 mg administered intravenously.[4][11]
  - Lopinavir/Ritonavir: 400/100 mg.[4][11]



- Pharmacokinetic Sampling for Albuvirtide: Blood samples are collected at pre-dose on days 26, 33, and 40. On day 40, samples are collected at 0, 0.5, 2, 4, 8, 12, 24, 48, 96, and 168 hours post-infusion.[10]
- Pharmacokinetic Sampling for Lopinavir/Ritonavir: Blood samples are collected pre-dose on days 2, 3, 4, and 40 (trough levels). On days 4 and 40, samples are collected at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.[10]
- Analysis: Plasma concentrations of Albuvirtide and lopinavir/ritonavir are determined. Key
  pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum
  Concentration), and Ctrough (Trough Concentration) are calculated and compared between
  treatment arms (Albuvirtide alone vs. co-administration).[10]

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of HIV-1 Fusion Inhibition by Albuvirtide.





Click to download full resolution via product page

Caption: Experimental Workflow for a Drug-Drug Interaction Study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Albuvirtide used for? [synapse.patsnap.com]
- 2. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 3. What is the mechanism of Albuvirtide? [synapse.patsnap.com]
- 4. Albuvirtide Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 5. Long-acting fusion inhibitor albuvirtide looks promising in early studies | aidsmap [aidsmap.com]
- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 7. Long-Acting HIV Fusion Inhibitor Albuvirtide is A Safe And Effective Treatment in HIV Patients with Severe Liver Impairment, HBV Co-Infection and High HIV RNA Copies [jscholaronline.org]
- 8. Evaluation of pharmacokinetic interactions between long-acting HIV-1 fusion inhibitor albuvirtide and lopinavir/ritonavir, in HIV-infected subjects, combined with clinical study and simulation results PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Technical Support Center: Albuvirtide Dosage and Co-administration]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10815435#adjusting-albuvirtide-dosage-in-the-presence-of-other-medications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com